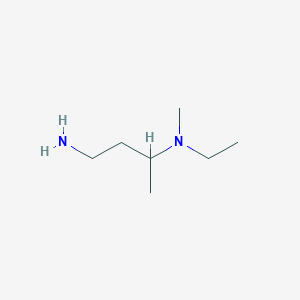

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine" is a chemical structure that is not directly mentioned in the provided papers. However, the papers discuss various related amines and their synthesis, which can provide insights into the general class of compounds to which the target molecule belongs. These amines are often intermediates in the synthesis of more complex molecules, such as pharmaceuticals, and can exhibit interesting biological activities or form complexes with metals .

Synthesis Analysis

The synthesis of related amines typically involves multi-step processes that may include Michael addition, alkylation, and condensation reactions. For instance, the synthesis of a key intermediate for premafloxacin involves an asymmetric Michael addition followed by a stereoselective alkylation . Similarly, the synthesis of complexes with metals like Cu(II) and Zn(II) involves self-assembly processes with ligands such as 3-ethoxysalicylaldehyde-N,N-bis(3-aminopropyl)methylamine . These methods could potentially be adapted for the synthesis of "N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of amines and their complexes is often determined using techniques such as X-ray single-crystal diffraction analysis. For example, the Cu(II) complex with 3-ethoxysalicylaldehyde-N,N-bis(3-aminopropyl)methylamine forms a one-dimensional chain structure in the crystal, with each Cu(II) atom being five-coordinated in a distorted square pyramid environment . Similarly, the Zn(II) complex exhibits a one-dimensional chain structure stabilized by π-π stacking . These findings suggest that "N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine" could also form interesting structural motifs when complexed with metals.

Chemical Reactions Analysis

The chemical reactivity of amines includes their ability to form complexes with metals, as well as their participation in various organic transformations. For instance, the reaction of amines with aromatic aldehydes followed by reduction can yield secondary amines . Additionally, amines can react with acyl chlorides and anhydrides to form corresponding amides, succinimides, and phthalimides . These reactions are indicative of the versatile nature of amines, including "N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine," in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of amines can be influenced by their structure and substituents. For example, the acid-basic properties of amines can be characterized by pH metric titration, and their complexing behavior with metals can be studied through mathematical simulation of equilibria . The fluorescence properties of amines and their complexes can also be of interest, as some amines exhibit strong fluorescence when complexed with metals like Zn(II) . These properties are important for understanding the behavior of "N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine" in different environments and for potential applications in sensing or imaging.

Applications De Recherche Scientifique

Fluorescence Property Enhancement in Complexes

The compound has been used in the synthesis of certain zinc(II) complexes, which demonstrated enhanced fluorescence properties compared to the ligand alone. These properties suggest potential applications in materials science and molecular sensing technologies (Xi, 2008).

Role in Photocatalytic Functionalization

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine has been involved in photocatalytic processes for functionalizing amines in heteroaromatic systems and pharmaceutical intermediates, facilitating the synthesis of various tertiary N-methylamines (Wang et al., 2018).

Key Intermediate in Antibiotic Synthesis

This compound is a key intermediate in synthesizing certain antibiotics, demonstrating its importance in pharmaceutical manufacturing (Fleck et al., 2003).

Base Metal-Catalyzed Reductive Amination

In chemical synthesis, it plays a role in the base metal-catalyzed reductive amination processes, showcasing its relevance in sustainable chemical processes and the synthesis of diverse N-methylated products (Goyal et al., 2021).

Applications in Peptide Synthesis

The compound has utility in the one-pot preparation of N-ethyl amino acids, which are crucial for peptide synthesis and pharmaceutical applications (Belsito et al., 2010).

Influence in Polyamine Pharmacophores

It has been studied for its influence on the transport behavior of polyamine conjugates, which is significant in the design of drug delivery systems (Kaur et al., 2008).

Corrosion Inhibition Properties

There is evidence that N-ethylated amines, including this compound, show potential as corrosion inhibitors, which could be beneficial in industrial and engineering applications (Desai et al., 1971).

Coordination and Anticancer Properties

The compound exhibits unique coordination modes in polypyridyl compounds, leading to anticancer properties in certain platinum(II) complexes (Lo et al., 2015).

Applications in Organic Synthesis

Its derivatives have been synthesized for various purposes in organic chemistry, indicating its versatility in chemical reactions (Mittakanti et al., 1992).

Propriétés

IUPAC Name |

3-N-ethyl-3-N-methylbutane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-4-9(3)7(2)5-6-8/h7H,4-6,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQPZTDUOSENTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(C)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1326599.png)

![4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326633.png)

![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)

![4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326636.png)

![4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326638.png)

![4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326639.png)